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molecular formula C11H10O4 B1621899 3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid CAS No. 22511-06-4

3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid

Cat. No. B1621899
M. Wt: 206.19 g/mol
InChI Key: NFYMTYGXJXAZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677303

Procedure details

To a solution of 52.7 g (0.80 mol) of potassium hydroxide (85%) in 300 ml of ethanol and 30 ml of water 59.4 g (0.15 mol) of 2,3-dibromo-3-(3,4-dimethoxyphenyl)propionic acid ethyl ester are added at 25° C. over 10 minutes. The mixture is stirred under reflux for 2.5 hours. The solvent is evaporated, the residue dissolved in 200 ml of water and, with cooling to 10° C., the solution acidified with 2N hydrochloric acid. The resulting crystals are filtered off, washed with water and recrystallized from methanol/water.
Quantity
52.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2,3-dibromo-3-(3,4-dimethoxyphenyl)propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.C([O:6][C:7](=[O:22])[CH:8](Br)[CH:9](Br)[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1)C>C(O)C>[CH3:19][O:18][C:12]1[CH:11]=[C:10]([C:9]#[C:8][C:7]([OH:22])=[O:6])[CH:15]=[CH:14][C:13]=1[O:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
52.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
2,3-dibromo-3-(3,4-dimethoxyphenyl)propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C1=CC(=C(C=C1)OC)OC)Br)Br)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 200 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/water

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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